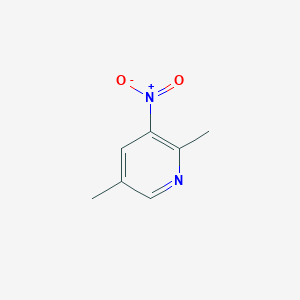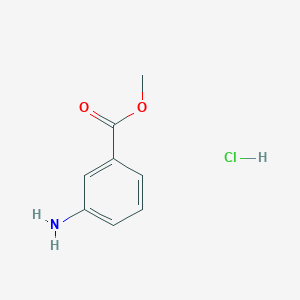
2'-脱氧尿苷二钠
描述
Disodium 2’-deoxyuridylate is a chemical compound with the molecular formula C9H11N2O8P.2Na . It is also known as 5’-Uridylic acid, 2’-deoxy-, sodium salt (1:2), Disodium deoxyuridylate, and 2’-Deoxyuridine 5’-phosphate disodium salt .
Synthesis Analysis
The synthesis of Disodium 2’-deoxyuridylate is a multi-step process that begins with uridine monophosphate (UMP), the product of pyrimidine biosynthesis . The enzyme nucleoside monophosphate kinase converts UMP and ATP to uridine diphosphate (UDP) and ADP. In the presence of excess ATP, the enzyme ribonucleotide reductase initiates a chain reaction with UDP, which catalyzes the formation of deoxyuridine diphosphate (dUDP), which is then converted to deoxyuridine triphosphate (dUTP), then deoxyuridine monophosphate (dUMP) via the addition or removal of phosphate groups .Molecular Structure Analysis
The molecular structure of Disodium 2’-deoxyuridylate can be represented by the SMILES notation: [Na+].[Na+].O[C@H]1CC@@H([O-])=O)N2C=CC(=O)NC2=O .科学研究应用
2'-脱氧尿苷二钠应用的综合分析
癌症治疗: 2'-脱氧尿苷二钠作为一种核苷类似物,通过靶向胸腺嘧啶合成酶来抑制DNA和RNA的合成。这种作用阻止了从脱氧尿苷5'-三磷酸合成dTMP,而dTMP对DNA复制至关重要。 它已被证明在治疗鳞状细胞癌和慢性粒细胞白血病等过度增殖性疾病中有效 .
抗病毒治疗: 该化合物还被用作抗病毒剂,针对多种病毒,包括HIV、单纯疱疹病毒和水痘带状疱疹病毒。 它的机制涉及抑制病毒DNA的合成,这对这些病毒的复制和增殖至关重要 .
酶活性研究: 在科学研究中,2'-脱氧尿苷二钠用于酶活性测定,例如针对胸腺嘧啶合成酶的测定。 这些研究对于理解酶机制以及开发可用于化学疗法的酶抑制剂至关重要 .
免疫学研究: 它已被用于超高效液相色谱-串联质谱 (UPLC/MS/MS) 测定中,以刺激外周血单个核细胞 (PBMC) 在暴露于流感病毒抗原时的增殖 .
细菌生长控制: 该化合物在抑制dUMP在甲基化步骤转化为脱氧胸苷单磷酸 (dTMP) 中的作用是控制细菌和真核细胞生长的关键,使其成为微生物学研究中宝贵的工具 .
化学疗法研究: 2'-脱氧尿苷二钠在dUMP类似物用于潜在化学疗法应用的研究中用作参考底物。 这些研究旨在开发能够更有效地靶向癌细胞的新型化疗药物 .
作用机制
Target of Action
Disodium 2’-deoxyuridylate primarily targets the enzyme Thymidylate Synthetase (TS) . Thymidylate Synthetase plays a crucial role in the synthesis of the only nucleotide required exclusively for DNA synthesis . It accomplishes the methylation of deoxyuridine monophosphate to thymidine monophosphate .
Mode of Action
Disodium 2’-deoxyuridylate interacts with its target, Thymidylate Synthetase, by inhibiting its function . This interaction results in changes in the synthesis of the nucleotide required for DNA synthesis .
Biochemical Pathways
Disodium 2’-deoxyuridylate affects the biochemical pathway of DNA nucleotide biosynthesis . It is the deoxygenated form of uridine monophosphate (UMP), and serves as a precursor to deoxythymidine monophosphate (dTMP), a component of DNA nucleotide biosynthesis . The synthesis of Disodium 2’-deoxyuridylate is a multi-step process that begins with uridine monophosphate (UMP), the product of pyrimidine biosynthesis .
Result of Action
The molecular and cellular effects of Disodium 2’-deoxyuridylate’s action primarily involve the inhibition of Thymidylate Synthetase and the subsequent disruption of DNA nucleotide biosynthesis . This can potentially lead to a decrease in DNA synthesis, affecting cell proliferation and growth .
生化分析
Biochemical Properties
Disodium 2’-deoxyuridylate is a substrate for thymidylate synthase (TS), an enzyme that plays a key role in DNA synthesis . It is involved in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key component of DNA . This interaction with TS is critical for the regulation of DNA synthesis and cell proliferation .
Cellular Effects
The influence of Disodium 2’-deoxyuridylate on cellular processes is primarily linked to its role in DNA synthesis. By acting as a substrate for TS, it contributes to the production of dTMP, which is incorporated into DNA during replication . This can impact cell signaling pathways, gene expression, and cellular metabolism, all of which are crucial for cell function and growth.
Molecular Mechanism
The molecular mechanism of Disodium 2’-deoxyuridylate involves its conversion to dTMP by the enzyme TS . This process involves binding interactions with the enzyme, leading to the activation of TS and changes in gene expression related to DNA synthesis. The inhibition of dUMP to dTMP at the methylation step is a key in controlling bacterial and eukaryotic cell growth .
Metabolic Pathways
Disodium 2’-deoxyuridylate is involved in the metabolic pathway of deoxyribonucleotide biosynthesis . It interacts with the enzyme TS in the conversion of dUMP to dTMP . This process is crucial for the synthesis of DNA, a key component of cellular metabolism.
属性
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXMLXAXVVONE-CDNBRZBRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
964-26-1 (Parent) | |
| Record name | Disodium 2'-deoxyuridylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
352.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42155-08-8 | |
| Record name | Disodium 2'-deoxyuridylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Uridylic acid, 2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 2'-DEOXYURIDYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AG9V4748N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights that disodium 2'-deoxyuridylate (dUMP) levels increase in response to methotrexate treatment. Why does this occur, and what does this tell us about methotrexate's mechanism of action?
A1: Methotrexate is a known inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Thymidylate synthase uses 2'-deoxyuridine 5′-monophosphate disodium salt (dUMP) as a substrate to produce thymidylate (dTMP), a key building block of DNA. When methotrexate inhibits TS, it prevents the conversion of dUMP to dTMP. This blockage leads to the accumulation of dUMP within the cell. Therefore, the observed increase in dUMP levels upon methotrexate treatment serves as a direct indicator of methotrexate's inhibitory effect on TS activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


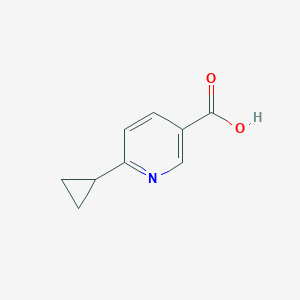
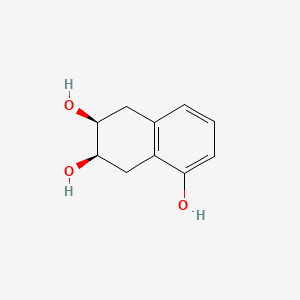
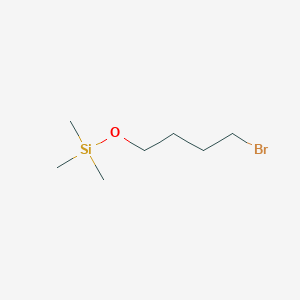
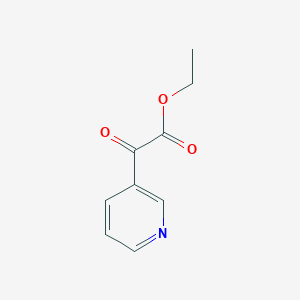
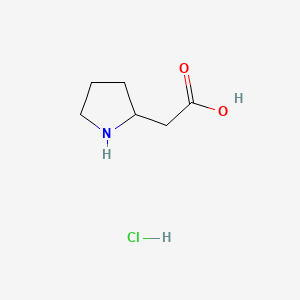
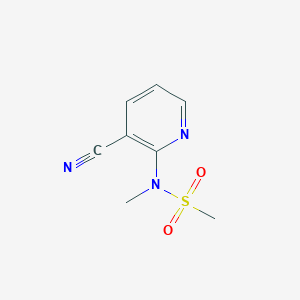
![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
